tert-Butyl (R)-Pyrrolidine-3-carboxylate Oxalate
Descripción
tert-Butyl (R)-pyrrolidine-3-carboxylate oxalate is a chiral pyrrolidine derivative widely employed in pharmaceutical synthesis as a key building block. The compound features a tert-butyl ester group and a pyrrolidine ring with an (R)-configured stereocenter at the 3-position, enhancing its utility in asymmetric catalysis and drug design. Its oxalate salt form improves solubility and crystallinity, facilitating purification and handling in industrial applications . The parent compound (CAS: 681288-45-9) is commercially available through suppliers like PharmaBlock Sciences, underscoring its industrial relevance .
Propiedades
Fórmula molecular |
C11H19NO6 |
|---|---|
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
tert-butyl pyrrolidine-3-carboxylate;oxalic acid |
InChI |
InChI=1S/C9H17NO2.C2H2O4/c1-9(2,3)12-8(11)7-4-5-10-6-7;3-1(4)2(5)6/h7,10H,4-6H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
OHURXTQKCCBVSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CCNC1.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Métodos De Preparación
Boc Protection of Pyrrolidine-3-carboxylic Acid Derivatives
One common approach is the protection of the amine group of pyrrolidine-3-carboxylic acid derivatives using di-tert-butyl dicarbonate (Boc2O) to yield tert-butyl carbamate derivatives.
- The reaction typically proceeds via nucleophilic attack of the amine nitrogen on Boc2O under basic conditions.
- Bases such as triethylamine or sodium bicarbonate are used to neutralize the acid formed.
- The reaction is usually conducted in organic solvents like dichloromethane or ethyl acetate at 0 °C to room temperature.
Example from patent WO2014206257A1 illustrates the preparation of N-tert-butoxycarbonyl pyrrolidine derivatives with control of stereochemistry by using optically active starting materials and selective protection steps.
Synthesis of tert-Butyl (R)-Pyrrolidine-3-carboxylate
- Starting from (R)-pyrrolidine-3-carboxylic acid or its derivatives, the amine is protected with Boc2O.
- The carboxylic acid can be esterified with tert-butanol under acidic conditions or via coupling reagents to form the tert-butyl ester.
- Alternatively, the tert-butyl ester can be introduced first, followed by Boc protection of the amine.
Formation of Oxalate Salt
- The oxalate salt is formed by reacting the free amine or Boc-protected amine with oxalic acid.
- This salt formation enhances the compound’s crystallinity and stability for isolation and storage.
- Typically, the reaction is done in an organic solvent such as ethanol or ethyl acetate, followed by crystallization.
Representative Experimental Procedure
Based on literature precedent and patent examples, a general procedure is as follows:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1. Boc Protection | (R)-Pyrrolidine-3-carboxylic acid, di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (DCM), 0 °C to RT, 12 h | Formation of tert-butyl (R)-pyrrolidine-3-carboxylate |
| 2. Esterification (if needed) | tert-Butanol, acid catalyst (e.g., H2SO4 or DCC coupling) | Formation of tert-butyl ester |
| 3. Salt Formation | Oxalic acid, ethanol or ethyl acetate, RT, crystallization | Formation of oxalate salt |
Reaction Optimization and Yields
From related studies on Boc-protected pyrrolidine derivatives:
| Parameter | Condition | Yield (%) | Notes |
|---|---|---|---|
| Base for Boc protection | Triethylamine, NaHCO3 | 85-95% | Triethylamine preferred for clean reaction |
| Solvent | Dichloromethane | Optimal | Good solubility and reaction rate |
| Temperature | 0 °C to RT | Optimal | Controls side reactions |
| Oxalate salt formation | Ethanol, RT | 90-95% | High purity crystals obtained |
Analytical Characterization
- NMR Spectroscopy: Confirms Boc protection and stereochemistry.
- IR Spectroscopy: Shows characteristic carbamate C=O stretch (~1700 cm^-1).
- Mass Spectrometry: Confirms molecular weight of protected compound.
- Chiral HPLC: Confirms enantiomeric purity of (R)-configuration.
- X-ray Crystallography: Used for oxalate salt to confirm crystal structure.
Summary of Key Research Findings
- The Boc protection step is critical for maintaining stereochemical integrity during synthesis.
- Oxalate salt formation improves compound handling and purity, facilitating pharmaceutical applications.
- Reaction conditions such as base choice, temperature, and solvent strongly influence yield and purity.
- Enantiomeric excess is preserved by using optically pure starting materials and mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (3R)-pyrrolidine-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: tert-Butyl (3R)-pyrrolidine-3-carboxylate can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- tert-Butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology:
- The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine:
- It has potential applications in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
- The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the pyrrolidine and oxalic acid moieties can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the desired chemical transformations.
Comparación Con Compuestos Similares
Key Observations :
- Steric and Electronic Effects : The tert-butyl group in tert-butyl (R)-pyrrolidine-3-carboxylate oxalate provides steric hindrance, stabilizing intermediates in nucleophilic reactions. In contrast, 3-methylpyrrolidin-3-ol lacks this group, reducing its utility in sterically demanding syntheses .
- Ring Flexibility : Oxazolidine derivatives (e.g., compounds from ) exhibit restricted ring conformations due to the fused oxazolidine moiety, enhancing enantioselectivity in asymmetric aldol reactions compared to pyrrolidine-based analogs .
Analysis :
- The high yield (94%) in the DIBAL-H reduction underscores the efficiency of selective carbonyl reductions in oxazolidine systems. Lower yields (65%) in Reformatsky-type reactions reflect challenges in managing difluoroacetate reactivity .
- tert-Butyl (R)-pyrrolidine-3-carboxylate oxalate is typically synthesized via Boc-protection of pyrrolidine precursors, though specific yields are proprietary .
Physicochemical and Functional Properties
- Solubility : The oxalate salt form of tert-butyl (R)-pyrrolidine-3-carboxylate enhances aqueous solubility compared to its free base or neutral analogs like 3-methylpyrrolidin-3-ol .
- Thermal Stability : Oxazolidine derivatives (e.g., compound 3 in ) exhibit lower thermal stability due to strained ring systems, whereas pyrrolidine-based compounds like tert-butyl (R)-pyrrolidine-3-carboxylate oxalate demonstrate superior stability under reflux conditions .
Research and Industrial Implications
- Pharmaceutical Applications : tert-Butyl (R)-pyrrolidine-3-carboxylate oxalate is pivotal in synthesizing kinase inhibitors and protease inhibitors, leveraging its chiral purity. In contrast, oxazolidine derivatives are favored in antiviral drug candidates due to their rigid scaffolds .
- Scalability : Commercial availability of the parent compound (CAS: 681288-45-9) via PharmaBlock ensures reliable supply chains for large-scale API production, unlike niche analogs requiring bespoke synthesis .
Actividad Biológica
tert-Butyl (R)-Pyrrolidine-3-carboxylate oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by recent research findings and data.
- Molecular Formula: C10H19NO3
- Molecular Weight: 201.26 g/mol
- CAS Number: 138108-72-2
Pharmacological Profile
Research indicates that tert-butyl (R)-pyrrolidine-3-carboxylate oxalate exhibits various biological activities, particularly in the central nervous system (CNS). Its activity is primarily attributed to its interaction with neurotransmitter receptors, which can modulate synaptic transmission and influence behaviors associated with pain, anxiety, and mood disorders.
-
Neuropharmacological Effects
- The compound has shown potential as a modulator of dopaminergic pathways, specifically acting as an antagonist or partial agonist at dopamine receptors. This property may have implications for treating conditions such as opioid use disorder (OUD) and other CNS-related disorders .
- In vitro studies have demonstrated its ability to enhance dopamine receptor selectivity, which may reduce the side effects commonly associated with non-selective dopamine receptor antagonists .
- Antinociceptive Properties
-
Mechanism of Action
- The compound's mechanism involves modulation of neurotransmitter release and receptor activity. It may inhibit the reuptake of certain neurotransmitters or enhance their release, leading to increased synaptic availability .
- Additionally, it has been suggested that the compound influences inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Pain Management
- A study conducted on rats demonstrated that administration of tert-butyl (R)-pyrrolidine-3-carboxylate oxalate resulted in a marked decrease in pain-related behaviors compared to control groups. The results indicated a strong analgesic effect without the typical adverse effects associated with opioids .
-
Dopamine Receptor Selectivity Study
- In a comparative study involving various compounds targeting dopamine receptors, tert-butyl (R)-pyrrolidine-3-carboxylate oxalate exhibited enhanced selectivity for D3 receptors over D2 receptors. This selectivity is crucial for minimizing extrapyramidal side effects while still providing therapeutic benefits for mood disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl (R)-pyrrolidine-3-carboxylate oxalate, and how do reaction conditions influence yield and enantiomeric purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, pyrrolidine derivatives are reacted with tert-butyl chloroformate under basic conditions (e.g., triethylamine or sodium hydride) to introduce the tert-butyl ester group . Enantiomeric purity is controlled using chiral auxiliaries or enantioselective catalysts. Reaction temperature (0–25°C) and solvent polarity (THF vs. DCM) critically affect yield and stereochemical outcomes. Post-synthesis, oxalate salt formation is performed to enhance crystallinity and stability .
Q. How is the compound characterized to confirm structural integrity and stereochemistry?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR verify substituent positions and stereochemistry (e.g., pyrrolidine ring protons at δ 1.5–3.5 ppm) .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess (>98% for pharmaceutical-grade intermediates) .
- X-ray crystallography : Resolves absolute configuration, particularly for oxalate salts .
- Melting point analysis : Consistency with literature values (e.g., 67–68°C for intermediates) validates purity .
Advanced Research Questions
Q. What strategies optimize enantioselective synthesis of the (R)-enantiomer, and how are competing racemization pathways mitigated?
- Methodological Answer : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution (lipases) are employed for enantiocontrol . Racemization risks during esterification are minimized by avoiding strong acids/bases and high temperatures. Kinetic studies (monitored via circular dichroism) identify optimal reaction times (e.g., 12–24 hrs) to prevent epimerization .
Q. How do structural modifications (e.g., fluorination or hydroxymethyl substitution) impact biological activity, and what computational tools validate these effects?
- Methodological Answer : Fluorination at the pyrrolidine 3-position enhances metabolic stability and receptor binding (e.g., nAChR inhibition IC = 0.8 µM vs. 2.3 µM for non-fluorinated analogs) . Hydroxymethyl groups improve solubility (logP reduction by 0.5 units). In silico docking (AutoDock Vina) and MD simulations (AMBER) predict binding affinities to biological targets, validated via SPR or ITC assays .
Q. What contradictions exist in reported biological data, and how are these resolved experimentally?
- Example : Discrepancies in cytotoxicity (e.g., IC values ranging from 1.2–5.0 µM across studies) arise from assay conditions (e.g., serum concentration, cell passage number). Harmonized protocols (e.g., CLSI guidelines) and orthogonal assays (MTT vs. ATP-lite) reduce variability .
Experimental Design & Data Analysis
Q. How are reaction intermediates monitored in real-time to prevent byproduct formation?
- Methodological Answer : Online FTIR tracks carbonyl (C=O) and amine (N-H) stretches during synthesis. LC-MS (ESI+) identifies intermediates (e.g., m/z 296.38 for tert-butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate) . Quenching at 80% conversion minimizes dimerization byproducts .
Q. What statistical approaches are used to analyze enantiomeric excess in high-throughput screening?
- Methodological Answer : Multivariate analysis (PCA or PLS) correlates reaction parameters (e.g., catalyst loading, temperature) with ee%. Design of Experiments (DoE) software (e.g., MODDE) identifies optimal conditions (e.g., 15 mol% catalyst, 20°C) for ee >99% .
Structure-Activity Relationship (SAR) Studies
Q. How does the oxalate counterion influence pharmacokinetic properties compared to other salts (e.g., hydrochloride)?
- Methodological Answer : Oxalate salts exhibit higher aqueous solubility (25 mg/mL vs. 10 mg/mL for HCl salts) and improved oral bioavailability (F = 45% vs. 30%). PK studies in rodent models show prolonged half-life (t = 4.2 hrs) due to slower renal clearance .
Table: Comparative Data for Key Derivatives
Critical Research Gaps
- Stereochemical Stability : Long-term storage studies under varying humidity/temperature conditions are needed to assess racemization risks.
- Target Selectivity : Off-target effects (e.g., kinase inhibition) require profiling via kinome-wide screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
